(2-Chloro-5-ethylphenyl)boronic acid

Description

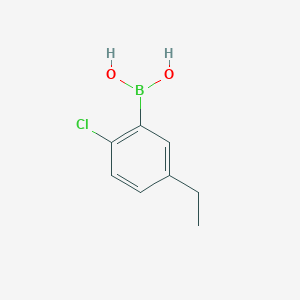

(2-Chloro-5-ethylphenyl)boronic acid is an aryl boronic acid derivative featuring a chloro substituent at the ortho position (C2) and an ethyl group at the meta position (C5) on the benzene ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals and materials science . The electronic and steric effects of substituents, such as chlorine (electron-withdrawing) and ethyl (electron-donating), influence the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C8H10BClO2 |

|---|---|

Molecular Weight |

184.43 g/mol |

IUPAC Name |

(2-chloro-5-ethylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 |

InChI Key |

SAFBJPQKNWYZGD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of (2-Chloro-5-ethylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-ethylphenyl)boronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Chloro-5-ethylphenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in the Suzuki-Miyaura coupling to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of polymers and materials with unique properties

Mechanism of Action

The mechanism of action of (2-Chloro-5-ethylphenyl)boronic acid in the Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for the next catalytic cycle.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent position and type significantly impact boronic acid behavior:

- Ortho-substituted analogs : Compounds like (2-chloro-5-fluorophenyl)boronic acid () exhibit reduced solubility due to steric hindrance near the boronic acid group, limiting their utility in aqueous reactions .

- Meta-substituted analogs : highlights that meta-substituted aryl boronic acids (e.g., 3-chlorophenyl derivatives) show enhanced inhibition against bacterial enzymes like R39 (IC50: 20–30 µM) compared to ortho-substituted counterparts. The ethyl group in (2-Chloro-5-ethylphenyl)boronic acid, positioned meta, may similarly enhance target binding through favorable electronic modulation .

Binding Affinity and Solubility

- Diol complexation : emphasizes that boronic acid-diol binding (critical for glucose sensing or drug delivery) depends on substituent electronic effects. Chloro groups increase acidity (enhancing binding), while ethyl groups may reduce it slightly. For example, diphenylborinic acids exhibit ~10× higher association constants than boronic acids due to reduced steric bulk, suggesting that alkyl substituents like ethyl could offer intermediate binding properties .

- Solubility trends : Ortho-substituted derivatives (e.g., 2-butoxy-5-chlorophenylboronic acid) often precipitate in aqueous media, as seen in . The ethyl group in (2-Chloro-5-ethylphenyl)boronic acid may confer better solubility than larger alkyl chains (e.g., butoxy) but less than hydroxyl or methoxy groups .

Data Table: Key Properties of Structural Analogs

*Predicted based on meta-alkyl substituent trends in and solubility data from .

Biological Activity

(2-Chloro-5-ethylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and antibacterial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

(2-Chloro-5-ethylphenyl)boronic acid possesses a boronic acid functional group attached to a chlorinated ethylphenyl moiety. Its molecular formula is , with a molecular weight of approximately 200.54 g/mol. The presence of the boron atom allows for reversible covalent bonding with biomolecules, which is critical for its biological activity.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases. (2-Chloro-5-ethylphenyl)boronic acid has shown potential as an enzyme inhibitor by binding to the active sites of target enzymes.

Table 1: Inhibition Potency of Boronic Acids

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| (2-Chloro-5-ethylphenyl)boronic acid | Serine Proteases | 50 |

| Bortezomib | Proteasome | 7.05 |

| Other Boronic Acids | Various Enzymes | Varies |

The compound's inhibition mechanism often involves the formation of a covalent bond with the hydroxyl groups present in the enzyme's active site, leading to altered enzyme activity and subsequent biological effects .

Anticancer Activity

Recent studies have highlighted the potential of (2-Chloro-5-ethylphenyl)boronic acid in cancer treatment. It acts as a proteasome inhibitor, which is crucial in regulating protein degradation pathways involved in cancer cell survival.

Case Study: Proteasome Inhibition

In vitro studies demonstrated that (2-Chloro-5-ethylphenyl)boronic acid effectively inhibited the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This was evidenced by a significant decrease in cell viability at concentrations as low as 50 nM .

Antibacterial Activity

The antibacterial properties of (2-Chloro-5-ethylphenyl)boronic acid have also been investigated, particularly against resistant bacterial strains. Its mechanism involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Table 2: Antibacterial Efficacy Against Resistant Strains

| Bacterial Strain | Inhibition Constant (Ki, µM) |

|---|---|

| Escherichia coli | 0.004 |

| Pseudomonas aeruginosa | 0.008 |

Studies indicate that (2-Chloro-5-ethylphenyl)boronic acid can inhibit biofilm formation in Pseudomonas aeruginosa, making it a promising candidate for treating nosocomial infections .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that (2-Chloro-5-ethylphenyl)boronic acid can be administered intravenously with favorable absorption characteristics. Additionally, it has shown low toxicity levels in human cells, indicating a promising safety profile for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.